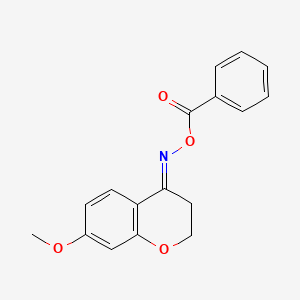![molecular formula C20H26N2O3S B5846003 1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5846003.png)
1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine, commonly known as DMMP, is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has shown promising results in various biochemical and physiological studies.
Mecanismo De Acción
DMMP's mechanism of action involves the activation of the 5-HT1A receptor in the brain. This results in the release of serotonin, a neurotransmitter that plays a crucial role in regulating mood, sleep, and appetite. DMMP's activation of the 5-HT1A receptor has been shown to reduce anxiety and depression-like behaviors in animal models.
Biochemical and Physiological Effects:
DMMP has been shown to have several biochemical and physiological effects. It has been found to increase serotonin levels in the brain, which can improve mood and reduce anxiety and depression-like behaviors. DMMP has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMMP has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It is also a potent and selective 5-HT1A receptor agonist, making it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, DMMP has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for DMMP research. One area of interest is its potential as a therapeutic agent for anxiety and depression. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its role in neuroplasticity and neurogenesis. DMMP's ability to increase BDNF expression suggests that it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, DMMP's activation of the 5-HT1A receptor may have implications for the treatment of other psychiatric disorders such as schizophrenia and bipolar disorder. Further research is needed to explore these possibilities.
Conclusion:
In conclusion, DMMP is a promising compound that has shown potential in various scientific research applications. Its ability to activate the 5-HT1A receptor and increase serotonin levels in the brain makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. Further research is needed to determine its efficacy and safety as a therapeutic agent for anxiety and depression and its potential as a treatment for neurodegenerative diseases.
Métodos De Síntesis
The synthesis of DMMP involves the reaction of 1-(3,4-dimethylphenyl)sulfonyl)piperazine with 3-methoxybenzyl chloride in the presence of a base. The reaction yields DMMP as a white crystalline solid with a high purity level. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
DMMP has been extensively used in scientific research, particularly in the field of neuroscience. It has been found to act as a potent and selective 5-HT1A receptor agonist, which means it can activate the 5-HT1A receptor in the brain. This receptor is involved in the regulation of mood, anxiety, and stress response, making DMMP a promising candidate for the treatment of anxiety and depression.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-[(3-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-16-7-8-20(13-17(16)2)26(23,24)22-11-9-21(10-12-22)15-18-5-4-6-19(14-18)25-3/h4-8,13-14H,9-12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMOJXIQDFTLDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyano-3-[(4-methoxyphenyl)amino]-2-butenamide](/img/structure/B5845924.png)

![3-(difluoromethyl)-N-[(3-methyl-2-thienyl)methylene]-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5845933.png)

![2-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5845944.png)
![N-[4-(benzyloxy)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5845959.png)
![5-methoxy-2-[(2-pyridinylamino)methyl]phenol](/img/structure/B5845972.png)
![methyl 3-{[(4-methoxyphenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5845974.png)
![3-[2-(4-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5845982.png)
![2,2,2-trichloro-N-[2-(1-piperidinyl)phenyl]acetamide](/img/structure/B5845984.png)
![N~1~-(2,5-dimethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5845986.png)

